An In-Depth Technical Guide to 3-Methyl Cytidine-d3 Methosulfate-d3: Application in Quantitative Bioanalysis
An In-Depth Technical Guide to 3-Methyl Cytidine-d3 Methosulfate-d3: Application in Quantitative Bioanalysis
This guide provides a comprehensive technical overview of 3-Methyl Cytidine-d3 Methosulfate-d3, focusing on its chemical properties and its critical role as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document offers not only procedural details but also the scientific rationale underpinning its application, ensuring a robust and reliable analytical methodology.
Introduction: The Significance of 3-Methylcytidine and Its Isotopic Labeling
3-Methylcytidine (m3C) is a post-transcriptional modification of RNA, found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2] This modification plays a crucial role in modulating RNA stability, structure, and function, thereby influencing fundamental biological processes such as protein translation.[2] Emerging research has implicated aberrant m3C levels in various disease states, including cancer, making its accurate quantification in biological matrices a key objective for biomarker discovery and diagnostics.[3][4]
The "gold standard" for the precise quantification of small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution analysis (SIDA).[5] This is where 3-Methyl Cytidine-d3 Methosulfate-d3 becomes an indispensable tool. As a SIL-IS, it is chemically identical to the endogenous analyte (3-Methylcytidine) but has a greater mass due to the incorporation of six deuterium atoms (three on the methyl group of the cytidine and three on the methyl group of the methosulfate counter-ion). When a known amount of the SIL-IS is spiked into a sample, it experiences the exact same sample preparation losses, matrix effects, and ionization variability as the analyte.[6] By measuring the ratio of the analyte's mass spectrometric signal to the internal standard's signal, highly accurate and precise quantification can be achieved.[6]
Chemical Structure and Physicochemical Properties
The defining feature of 3-Methyl Cytidine-d3 Methosulfate-d3 is the strategic placement of deuterium atoms on non-exchangeable positions, ensuring its stability during sample processing and analysis.
Chemical Structure Diagram
Caption: Structure of the 3-Methyl-d3-Cytidine cation and Methosulfate-d3 anion.
Physicochemical Data Summary
| Property | Value | Source |
| Chemical Name | 3-(Methyl-d3)cytidine Mono(Methyl-d3 Sulfate) Salt | [CymitQuimica][7] |
| Molecular Formula | C₁₀D₃H₁₂N₃O₅ · CD₃HO₄S | [CymitQuimica][7] |
| Molecular Weight | 375.385 g/mol | [CymitQuimica, LGC Standards][7][8] |
| Unlabeled CAS No. | 21028-20-6 | [CymitQuimica, LGC Standards][7][8] |
| Appearance | White to Off-White Solid | [Pharmaffiliates][9] |
| Storage | 2-8°C, Hygroscopic, Under inert atmosphere | [Pharmaffiliates][9] |
| Primary Application | Labeled Cytidine derivative for use as an internal standard | [CymitQuimica][7] |
Core Application: Quantitative Analysis of 3-Methylcytidine in Human Urine by LC-MS/MS
This section provides a detailed protocol for the quantification of 3-methylcytidine (m3C) in human urine, a common matrix for biomarker studies. The use of 3-Methyl Cytidine-d3 Methosulfate-d3 is central to the method's accuracy and robustness.
Workflow for Biomarker Quantification
Caption: Workflow for m3C quantification in urine using a SIL-IS.
Detailed Experimental Protocol
1. Preparation of Standards and Solutions
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Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-methylcytidine methosulfate in LC-MS grade water.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 3-Methyl Cytidine-d3 Methosulfate-d3 in LC-MS grade water.
-
Expertise & Experience: The IS stock is prepared at a lower concentration as it will be used at a single, fixed concentration in all samples, typically in the mid-range of the calibration curve.
-
-
Working Calibrators (0.5 - 500 ng/mL): Serially dilute the Analyte Stock Solution with LC-MS grade water to prepare calibration standards.
-
Working Internal Standard Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with acetonitrile.
-
Precipitation Solution: Acetonitrile.
2. Sample Preparation
-
Thawing and Centrifugation: Thaw frozen human urine samples at room temperature. Vortex and centrifuge at 10,000 x g for 10 minutes to pellet particulates.[8]
-
Spiking and Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of urine supernatant (or calibration standard/QC sample).
-
Add 200 µL of the Working Internal Standard Solution (50 ng/mL in acetonitrile). This step simultaneously spikes the IS and precipitates proteins.
-
Trustworthiness: Adding the IS early in the sample preparation process ensures it accounts for any analyte loss during all subsequent steps.[6]
-
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.
3. LC-MS/MS Instrumental Analysis
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Expertise & Experience: A C18 column is suitable for retaining the polar nucleoside analytes under aqueous mobile phase conditions.
-
-
Mobile Phase A: 5 mM Ammonium Acetate in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A shallow gradient is typically used to separate polar metabolites. An example gradient is:
-
0-2 min: 1% B
-
2-8 min: 1% to 25% B
-
8-8.1 min: 25% to 95% B (column wash)
-
8.1-9 min: 95% B
-
9-9.1 min: 95% to 1% B (re-equilibration)
-
9.1-12 min: 1% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
3-Methylcytidine (m3C): Q1: 258.1 m/z → Q3: 126.1 m/z.[1][10]
-
3-Methyl Cytidine-d3 (IS): Q1: 261.1 m/z → Q3: 129.1 m/z.
-
Authoritative Grounding: The transition corresponds to the fragmentation of the protonated molecular ion [M+H]⁺ into the protonated 3-methylcytosine base fragment. The +3 Da shift in both the precursor and product ions for the IS confirms the stability of the deuterium labels.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Methylcytidine (Analyte) | 258.1 | 126.1 | ~15 |
| 3-Methyl Cytidine-d3 (IS) | 261.1 | 129.1 | ~15 |
4. Data Analysis and Validation
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.
-
Quantification: The concentration of m3C in the unknown urine samples is calculated from their peak area ratios using the regression equation from the calibration curve.
-
Method Validation (Self-Validating System):
-
Specificity: Ensure no interfering peaks are present at the retention time of the analyte and IS in blank matrix.
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%.
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked matrix samples to that in neat solution. The co-eluting SIL-IS is essential for correcting matrix-induced ion suppression or enhancement.[6]
-
Conclusion
3-Methyl Cytidine-d3 Methosulfate-d3 is a critical reagent for the accurate and reliable quantification of the RNA modification 3-methylcytidine. Its design as a stable isotope-labeled internal standard allows it to perfectly mimic the behavior of the endogenous analyte, thereby correcting for variations inherent in complex bioanalytical workflows. The detailed LC-MS/MS protocol provided in this guide serves as a robust framework for researchers in epitranscriptomics, clinical biomarker discovery, and drug development, enabling high-quality, reproducible data generation for advancing our understanding of RNA metabolism in health and disease.
References
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On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines. (n.d.). PMC. [Link]
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Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. (2023). MDPI. [Link]
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Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans. (2017). PMC. [Link]
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New approach for epitranscriptomics - secrets of science. (n.d.). Shimadzu. [Link]
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Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. (2023). Journal of the American Society for Mass Spectrometry. [Link]
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Pharmaffiliates. (n.d.). 3-Methyl Cytidine-d3 Methosulfate-d3. [Link]
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Roles and dynamics of 3-methylcytidine in cellular RNAs. (2022). MBExC. [Link]
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Pharmaffiliates. (n.d.). 3-Methyl Cytidine-d3 Methosulfate-d3. [Link]
-
Global RNA Methylation Quantification by LC-MS/MS. (n.d.). CD BioSciences. [Link]
-
Roles and dynamics of 3-methylcytidine in cellular RNAs. (2022). MBExC. [Link]
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